molecular formula C₁₀H₁₀BaO₆ B1148236 Prephenic acid barium salt CAS No. 2931-08-0

Prephenic acid barium salt

Cat. No.: B1148236
CAS No.: 2931-08-0
M. Wt: 363.51
InChI Key:
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Description

Prephenic acid barium salt, also known as 1-carboxy-4-hydroxy-alpha-oxo-2,5-cyclohexadiene-1-propanoic acid barium salt, is a chemical compound with the molecular formula C10H8O6Ba. It is an intermediate in the biosynthesis of aromatic amino acids such as phenylalanine and tyrosine. This compound is significant in various biochemical pathways and has applications in scientific research .

Biochemical Analysis

Biochemical Properties

Prephenic acid barium salt is involved in several biochemical reactions, primarily as an intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. It interacts with enzymes such as prephenate dehydratase and prephenate dehydrogenase. These enzymes catalyze the conversion of this compound into phenylpyruvate and 4-hydroxyphenylpyruvate, respectively. The interactions between this compound and these enzymes are critical for the regulation of aromatic amino acid synthesis .

Cellular Effects

This compound influences various cellular processes, particularly those related to amino acid metabolism. In bacterial cells, it affects the synthesis of phenylalanine and tyrosine, which are vital for protein synthesis and cellular function. The compound can modulate cell signaling pathways by altering the levels of these amino acids, thereby impacting gene expression and cellular metabolism. For instance, an increase in this compound can lead to enhanced production of phenylalanine, which in turn affects the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in the shikimate pathway. It acts as a substrate for prephenate dehydratase and prephenate dehydrogenase, facilitating the conversion to downstream products. These interactions involve the binding of this compound to the active sites of the enzymes, leading to conformational changes that enable catalytic activity. Additionally, the compound can influence gene expression by modulating the availability of aromatic amino acids, which serve as precursors for various secondary metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cultures of bacteria and plants. These effects include alterations in growth rates and metabolic activity, which are dependent on the concentration and exposure duration of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prephenic acid barium salt can be synthesized from prephenic acid, which is derived from chorismic acid through the action of chorismate mutase. The barium salt is typically obtained by reacting prephenic acid with barium hydroxide under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the biosynthesis of prephenic acid followed by its conversion to the barium salt. This process may involve fermentation techniques using genetically modified microorganisms to produce prephenic acid, which is then isolated and reacted with barium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Prephenic acid barium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinonoid compounds.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prephenic acid barium salt has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of aromatic amino acids and other organic compounds.

    Biology: It plays a role in studying metabolic pathways involving aromatic amino acids.

    Medicine: Research into its inhibitory effects on certain enzymes, such as dehydrogenase, which is essential for fatty acid synthesis.

    Industry: It is used in the production of biochemicals and pharmaceuticals .

Comparison with Similar Compounds

  • Chorismic acid barium salt
  • Phenylpyruvic acid
  • 4-Hydroxyphenylpyruvic acid

Comparison:

Prephenic acid barium salt is unique due to its specific role as an intermediate in the biosynthesis of both phenylalanine and tyrosine, making it a crucial compound in the study of aromatic amino acid pathways.

Properties

IUPAC Name

barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHDQWSGCJPALI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2931-08-0
Record name Prephenic acid barium salt
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